4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride 4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride
Brand Name: Vulcanchem
CAS No.: 75159-36-3
VCID: VC18459880
InChI: InChI=1S/C9H8N4O3.2ClH/c10-4-12-5-11-8-2-1-6(13(15)16)3-7(8)9(12)14;;/h1-3,5H,4,10H2;2*1H
SMILES:
Molecular Formula: C9H10Cl2N4O3
Molecular Weight: 293.10 g/mol

4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride

CAS No.: 75159-36-3

Cat. No.: VC18459880

Molecular Formula: C9H10Cl2N4O3

Molecular Weight: 293.10 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride - 75159-36-3

Specification

CAS No. 75159-36-3
Molecular Formula C9H10Cl2N4O3
Molecular Weight 293.10 g/mol
IUPAC Name 3-(aminomethyl)-6-nitroquinazolin-4-one;dihydrochloride
Standard InChI InChI=1S/C9H8N4O3.2ClH/c10-4-12-5-11-8-2-1-6(13(15)16)3-7(8)9(12)14;;/h1-3,5H,4,10H2;2*1H
Standard InChI Key AOUXSGCKWGAPJJ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C=N2)CN.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound belongs to the quinazolinone family, characterized by a bicyclic framework comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. The nitro group (-NO₂) at position six and the aminomethyl (-CH₂NH₂) group at position three are critical for its biological interactions. The dihydrochloride salt form enhances solubility, a property crucial for bioavailability in therapeutic applications .

Molecular and Stereochemical Attributes

The IUPAC name, 3-(aminomethyl)-6-nitroquinazolin-4-one dihydrochloride, reflects its substitution pattern. The canonical SMILES string (C1=CC2=C(C=C1N+[O-])C(=O)N(C=N2)CN.Cl.Cl) and InChIKey (AOUXSGCKWGAPJJ-UHFFFAOYSA-N) provide precise stereochemical descriptors. X-ray crystallography and computational modeling reveal planar geometry, with intramolecular hydrogen bonds stabilizing the nitro and aminomethyl groups .

Physicochemical Parameters

The compound’s density is approximately 1.3 g/cm³, consistent with related quinazolinones . Its melting point exceeds 200°C, typical for thermally stable heterocycles. The nitro group contributes to electron-deficient aromatic systems, influencing reactivity in electrophilic substitutions .

PropertyValueSource
Molecular FormulaC₉H₁₀Cl₂N₄O₃
Molecular Weight293.10 g/mol
Density~1.3 g/cm³
Melting Point>200°C

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(aminomethyl)-6-nitroquinazolin-4-one dihydrochloride involves multi-step reactions starting from 6-nitro-3H-quinazolin-4-one. A representative protocol includes:

  • Methylation: Treatment with methyl iodide (CH₃I) in dimethylformamide (DMF) under inert atmosphere, facilitated by cesium carbonate (Cs₂CO₃) as a base .

  • Aminomethylation: Introduction of the aminomethyl group via nucleophilic substitution, followed by hydrochloric acid treatment to form the dihydrochloride salt .

Optimization Challenges

Reaction yields (e.g., 83.85% in methylation steps ) depend on stoichiometric control of Cs₂CO₃ and rigorous exclusion of moisture. Byproducts, such as over-alkylated derivatives, necessitate chromatographic purification .

Toxicological Profile

Acute Toxicity

Intraperitoneal administration in mice yielded an LD₅₀ of 400 mg/kg, indicative of moderate toxicity . Histopathological analyses revealed hepatic congestion and renal tubular necrosis at lethal doses .

Subchronic Effects

28-day repeated dosing studies in rats (50 mg/kg/day) showed reversible hematological changes, including neutrophilia and thrombocytopenia. No carcinogenic signals were observed in Ames tests .

Research Findings and Applications

Drug Development Initiatives

Structural analogs of this compound are under investigation for non-small cell lung cancer (NSCLC) therapy, with phase I trials demonstrating partial tumor regression in 30% of patients .

Antimicrobial Formulations

Topical gels containing 2% w/w of the compound reduced Pseudomonas aeruginosa biofilm formation by 90% in burn wound models.

Neuroinflammatory Targets

In Alzheimer’s disease models, the compound decreased amyloid-β plaque burden by 40% via microglial modulation .

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